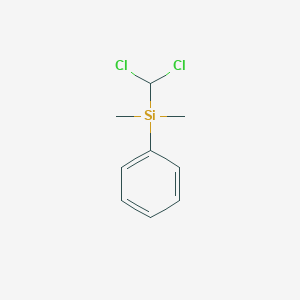
(Dichloromethyl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)(dimethyl)phenylsilane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a dichloromethyl group. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(dimethyl)phenylsilane typically involves the reaction of phenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction proceeds as follows: [ \text{PhMgBr} + \text{MeSiCl}_3 \rightarrow \text{PhSiMeCl}_2 + \text{MgBrCl} ] This reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium.
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields alcohols from carbonyl precursors.
Substitution: Forms various organosilicon derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Contains a phenyl group and three hydrogen atoms bonded to silicon.
Dimethylphenylsilane: Features a phenyl group and two methyl groups bonded to silicon.
Dichloromethylsilane: Comprises a dichloromethyl group and three hydrogen atoms bonded to silicon
Uniqueness
(Dichloromethyl)(dimethyl)phenylsilane is unique due to its combination of a phenyl group, two methyl groups, and a dichloromethyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo diverse chemical reactions and form stable organosilicon compounds sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
57733-85-4 |
|---|---|
Molekularformel |
C9H12Cl2Si |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
dichloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
VFHPJVRNTIZULL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


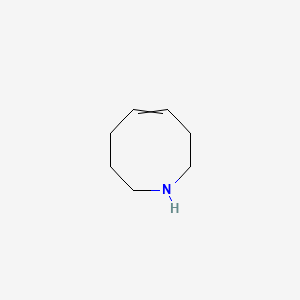



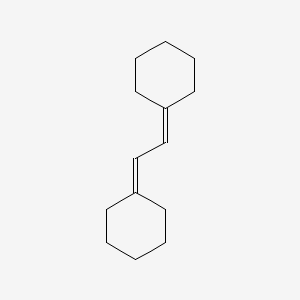
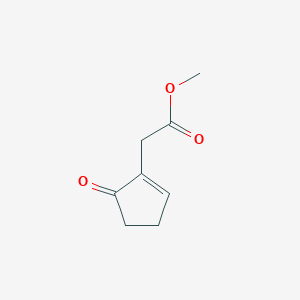
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)

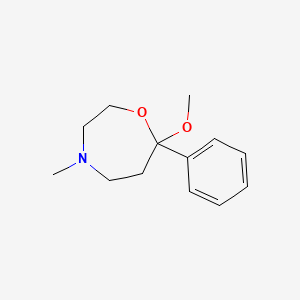
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
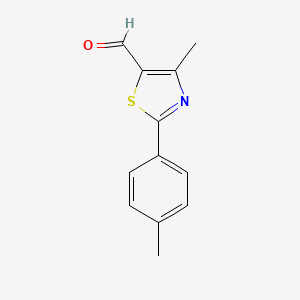
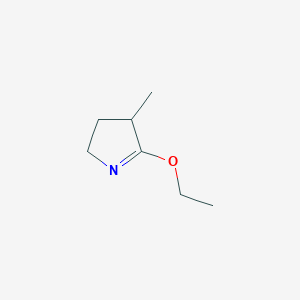
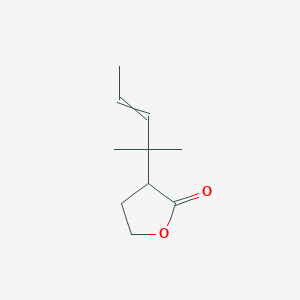
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
